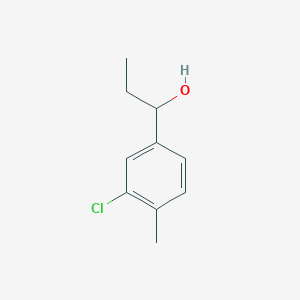![molecular formula C25H22ClN3O3S B2541103 (4-(7-氯-4-甲氧基苯并[d]噻唑-2-基)哌嗪-1-基)(2-苯氧基苯基)甲苯酮 CAS No. 922702-26-9](/img/structure/B2541103.png)
(4-(7-氯-4-甲氧基苯并[d]噻唑-2-基)哌嗪-1-基)(2-苯氧基苯基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar benzothiazole-based compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule IR spectroscopy can provide information about the functional groups present in the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule IR spectroscopy can provide information about the functional groups present in the molecule .
科学研究应用
抗菌活性
苯并噻唑和哌嗪的衍生物与主题化合物具有结构相似性,对这些衍生物的研究表明具有显著的抗菌特性。帕特尔等人(2011 年)合成了对细菌和真菌表现出可变且适度活性的衍生物,表明此类化合物在开发新的抗菌剂方面具有潜力 (Patel、Agravat 和 Shaikh,2011 年)。同样,Mhaske 等人(2014 年)报道了具有中等至良好抗菌活性的噻唑和哌嗪衍生物,强调了这些结构基序在设计新的治疗剂中的重要性 (Mhaske、Shelke、Raundal 和 Jadhav,2014 年)。
拮抗特性
据报道,已合成和评估了 G 蛋白偶联受体的低分子拮抗剂,表明某些哌嗪衍生物能够作为有效的拮抗剂。这突出了此类化合物在调节受体活性以用于治疗目的方面的潜在应用 (Romero 等人,2012 年)。
对微管蛋白聚合的抑制作用
Prinz 等人(2017 年)对源自吩恶嗪和吩噻嗪的衍生物(包括苯基哌嗪部分)进行的一项研究表明,对微管蛋白聚合具有有效的抑制作用。这表明它们作为新型药物通过靶向微管蛋白动力学在癌症治疗中的潜力 (Prinz 等人,2017 年)。
环境影响
Kannan 等人(2011 年)调查了沉积物和污水污泥中紫外线过滤剂(包括二苯甲酮和苯并三唑)的环境出现情况。这项研究强调了此类化合物与环境的相关性,以及需要进一步研究其生态和健康影响 (Zhang 等人,2011 年)。
作用机制
Target of Action
The primary targets of this compound appear to be the cyclooxygenase (COX) enzymes . COX enzymes exist in two isoforms, namely COX-1 and COX-2 , which play a crucial role in maintaining homeostasis between health and injury .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins (PGE2), lipid compounds that are produced by COX enzymes . The inhibition of COX enzymes can lead to anti-inflammatory effects .
Biochemical Pathways
The compound affects the biochemical pathway involving the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . This pathway is crucial as PGE2 are lipid compounds that are produced by COX enzymes . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of these compounds .
Pharmacokinetics
The introduction of a methoxy group to the benzothiazole ring in similar compounds has been reported to improve solubility , which could potentially impact the bioavailability of this compound.
Result of Action
The result of the compound’s action is a decrease in the production of prostaglandins (PGE2), leading to anti-inflammatory effects . Compounds with similar structures have shown significant anti-inflammatory activity . For instance, certain derivatives have demonstrated excellent COX-2 Selectivity Index (SI) values and even showed inhibition of albumin denaturation .
生化分析
Biochemical Properties
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the inflammatory response . The inhibition of these enzymes reduces the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, molecular docking studies have revealed that (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone binds to specific protein receptors, further elucidating its biochemical interactions .
Cellular Effects
The effects of (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation . By inhibiting this pathway, (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone can reduce the expression of pro-inflammatory genes, leading to decreased inflammation and improved cellular function.
Molecular Mechanism
The molecular mechanism of action of (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it inhibits the activity of COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes involved in inflammation and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity over extended periods Long-term exposure to (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone has been associated with sustained anti-inflammatory effects, suggesting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and analgesic effects without causing adverse reactions . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit distinct effects on cellular function. Additionally, (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone can influence metabolic flux and metabolite levels, further contributing to its biochemical and pharmacological properties .
Transport and Distribution
The transport and distribution of (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone can bind to plasma proteins, influencing its distribution and bioavailability in different tissues . These interactions play a crucial role in determining the pharmacokinetics and pharmacodynamics of this compound.
Subcellular Localization
The subcellular localization of (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone is essential for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular metabolism and signaling . The subcellular localization of (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone is critical for its biochemical and pharmacological effects.
属性
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3S/c1-31-21-12-11-19(26)23-22(21)27-25(33-23)29-15-13-28(14-16-29)24(30)18-9-5-6-10-20(18)32-17-7-3-2-4-8-17/h2-12H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIOYBBOZZYTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

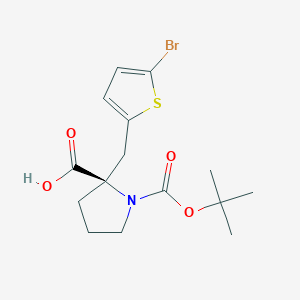
![(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone](/img/structure/B2541023.png)
![2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2541025.png)
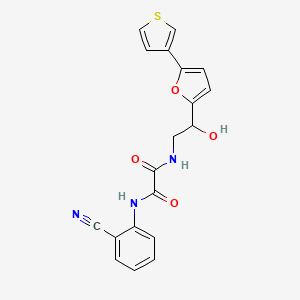
![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)
![2-(cyclopentylthio)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2541029.png)
![N-(4-fluorobenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2541030.png)
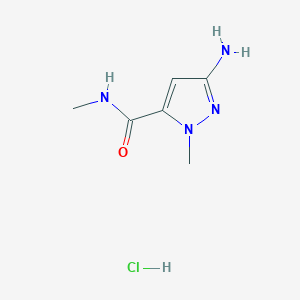
![3-[[(E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2541034.png)
![(1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2541036.png)
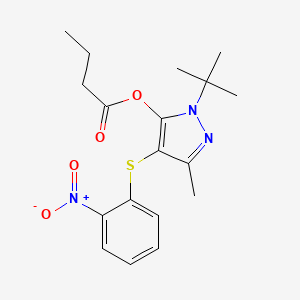
![N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2541040.png)
